molecular formula C11H8FNO3 B12114903 Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B12114903
M. Wt: 221.18 g/mol
InChI Key: HZVMEYJHLRUTKO-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This particular compound features a fluorine atom at the 6th position, which often enhances its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-aminobenzoyl fluoride.

    Cyclization: This intermediate undergoes cyclization with diethyl ethoxymethylenemalonate under acidic conditions to form the quinoline core.

    Esterification: The resulting product is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and reduce reaction time. Additionally, industrial methods may employ more environmentally friendly solvents and catalysts to adhere to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: 6-fluoro-4-hydroxy-1,4-dihydroquinoline-3-carboxylate.

    Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinolone derivatives.

    Biology: Studied for its potential antibacterial and antiviral properties.

    Medicine: Investigated for its role in developing new antibiotics and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The fluorine atom enhances binding affinity to these enzymes, thereby increasing its antibacterial potency. The inhibition of these enzymes leads to the disruption of bacterial DNA processes, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substitution patterns.

    Norfloxacin: A fluoroquinolone with a similar core structure but different functional groups.

    Levofloxacin: A more advanced fluoroquinolone with enhanced activity and a broader spectrum.

Uniqueness

Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which can confer distinct biological activities and pharmacokinetic properties. The presence of the methyl ester group can influence its solubility and bioavailability compared to other quinolones.

This compound’s unique structure and properties make it a valuable subject of study in various fields, from medicinal chemistry to industrial applications.

Properties

Molecular Formula

C11H8FNO3

Molecular Weight

221.18 g/mol

IUPAC Name

methyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C11H8FNO3/c1-16-11(15)8-5-13-9-3-2-6(12)4-7(9)10(8)14/h2-5H,1H3,(H,13,14)

InChI Key

HZVMEYJHLRUTKO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C(C1=O)C=C(C=C2)F

Origin of Product

United States

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